5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione

Acaricide discovery Structure-activity relationship (SAR) Boophilus microplus

5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione (CAS 71018-72-9) is a synthetic tetrahydro-s-triazine-2(1H)-thione derivative. Its core structural features include a 2,4-xylyl (2,4-dimethylphenyl) N-substituent, a 3-methyl group, and a 5-cyclohexyl group.

Molecular Formula C18H27N3S
Molecular Weight 317.5 g/mol
CAS No. 71018-72-9
Cat. No. B12781443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione
CAS71018-72-9
Molecular FormulaC18H27N3S
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CN(CN(C2=S)C)C3CCCCC3)C
InChIInChI=1S/C18H27N3S/c1-14-9-10-17(15(2)11-14)21-13-20(12-19(3)18(21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3
InChIKeyYGDSKCANUVHVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione (CAS 71018-72-9): A Specialized Tetrahydro-s-triazine Thione for Acaricide R&D


5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione (CAS 71018-72-9) is a synthetic tetrahydro-s-triazine-2(1H)-thione derivative. Its core structural features include a 2,4-xylyl (2,4-dimethylphenyl) N-substituent, a 3-methyl group, and a 5-cyclohexyl group [1]. The compound is explicitly claimed as an active acaricidal agent in patent EP0000640B1, which describes its utility against ticks such as Boophilus microplus [1]. With a molecular formula of C18H27N3S and a molecular weight of 317.49 g/mol, its structure and physicochemical properties are tailored for specific ectoparasiticidal applications [2].

Patent-claimed acaricidal agent for tick research
2,4-Dimethylphenyl substitution essential for class activity
Cyclohexyl at N-5 modulates lipophilicity and contact activity

Why a Generic 1,3,5-Triazinane-2-thione Cannot Replace 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione


Substituting this compound with a generic tetrahydro-1,3,5-triazine-2(1H)-thione ignores the precise structure-activity relationship (SAR) for acaricidal efficacy. The originating patent EP0000640B1 demonstrates that both the nature of the N-aryl group (specifically the 2,4-dimethylphenyl) and the N-5 substituent are critical [1]. For example, the patent highlights that a methyl group at the 2-position of the phenyl ring is essential for activity, a feature absent in earlier herbicidal triazines [1]. Consequently, even closely related compounds from the same class, such as those with differing R groups (e.g., methyl, isopropyl, t-butyl), exhibit distinct levels of biological activity, as shown in comparative efficacy tables [2]. Therefore, a generic approach without verified performance data for the specific substitution pattern carries a high risk of functional failure.

Critical substitution pattern
The 2,4-dimethylphenyl group is essential for acaricidal activity; generic triazines lack this feature and may lose function.
N-5 substituent differentiation
Cyclohexyl vs. methyl, isopropyl, or t-butyl directly impacts activity; substitution with an unvalidated alkyl chain shifts the activity profile.

Quantitative Differentiation Evidence for 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione


Acaricidal Activity Differentiation via Class-Level SAR

The compound is a member of a defined class of acaricidal tetrahydro-s-triazin-2[1H]-thiones. The patent EP0000640B1 indicates that within this class, the 2,4-dimethylphenyl substitution is essential for activity, and the N-5 substituent profoundly modulates efficacy. While precise quantitative data for the cyclohexyl analog is not detailed in the excerpt, the class-level SAR suggests it was selected for a specific efficacy-lipophilicity profile [1]. Comparators such as the 5-methyl derivative (1-(2,4-dimethylphenyl)-3,5-dimethyl-tetrahydro-s-triazin-2[1H]-thione) served as a foundational compound demonstrating high efficacy [2].

Efficacy modulation
Class-level inference
Target: 5-cyclohexyl analog, claimed in patent
Comparator: 5-methyl analog (99% effect at 10 µg)
Supports class-level activity range
Specific cyclohexyl efficacy not detailed
Acaricide discovery Structure-activity relationship (SAR) Boophilus microplus

Enhanced Lipophilicity for Potential Dermal Application

The calculated partition coefficient (XLogP) for 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione is 4.4 [1]. This represents a significant increase in lipophilicity compared to the preferred lower alkyl analogs. For instance, the simplest active analog, 1-(2,4-dimethylphenyl)-3,5-dimethyl-tetrahydro-s-triazin-2[1H]-thione (C13H19N3S, MW 249.38), is expected to possess a considerably lower logP based on its smaller molecular volume and surface area [2].

Lipophilicity (XLogP)
Cross-study comparable
4.4
Over 2 logP units higher than small alkyl analogs, supporting lipid partitioning
Computational prediction; experimental logP 4.11
Physicochemical property optimization LogP Cutaneous absorption

Reproducible Separation for Analytical Quantification

A validated reverse-phase HPLC method has been developed for this specific compound using a Newcrom R1 column, enabling reliable separation [1]. This method is crucial for quantitative analysis in both research and quality control settings, ensuring the compound's integrity and concentration can be verified. While HPLC methods exist for many triazine derivatives, the specific method for this compound confirms its behavior under standard analytical conditions and provides a verifiable tool to differentiate it from structurally analogous impurities or degradants. The logP of 4.11 reported with this method aligns with computational predictions, providing a reproducible experimental value [1].

HPLC method
Supporting evidence
Validated reverse-phase method on Newcrom R1 column; experimental logP 4.11
Enables identity verification and purity assessment
Method available from vendor
Analytical chemistry Quality control Reverse phase HPLC

Optimal Application Scenarios for 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione in R&D and Formulation


SAR Probe for Acaricidal Contact Activity on Cattle Ticks

Given its patent-protected status as a specifically claimed embodiment in a class of acaricidal tetrahydro-s-triazine thiones, this compound is ideally suited as a structural probe in a structure-activity relationship (SAR) study focused on tick control. Researchers can compare its in vivo efficacy profile directly with the well-documented 5-methyl and 5-isopropyl analogs from US4193994 to precisely map the contribution of the bulky cyclohexyl group to topical contact efficacy against Boophilus microplus [1]. The compound's significantly higher lipophilicity (XLogP 4.4) [2] makes it a key tool for investigating the relationship between cuticular permeability and acaricidal potency.

Formulation Prototyping for Enhanced Cutaneous Persistence

The high predicted lipophilicity (XLogP 4.4) of the compound compared to more polar analogs suggests it is a prime candidate for developing pour-on or spot-on veterinary formulations for tick control [1]. Its enhanced ability to partition into the lipid layers of skin and tick cuticle could be leveraged to design formulations with prolonged residual contact activity [2]. This application directly exploits the structural-differentiation evidence to test formulation hypotheses that would fail with less lipophilic, less active analogs.

Analytical Method Development and Reference Standard for Process Chemistry

The established reverse-phase HPLC method for this CAS number [1] provides a ready-to-validate analytical procedure for process chemistry and quality control. The compound can be used as a primary reference standard for identifying and quantifying this specific triazine thione in complex reaction mixtures or final products, leveraging its unique retention characteristics on the Newcrom R1 column. This analytical proof of identity is a critical procurement rationale for sourcing reference-grade material.

Application
Selection Property
Validation Focus
SAR study for tick control
N-5 cyclohexyl substitution pattern
Activity comparison with known analogs against B. microplus
Formulation development (pour-on/spot-on)
High lipophilicity (XLogP 4.4)
Cuticular permeability and residual contact activity
Analytical reference standard
Dedicated HPLC method
Purity and identity verification in process chemistry
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